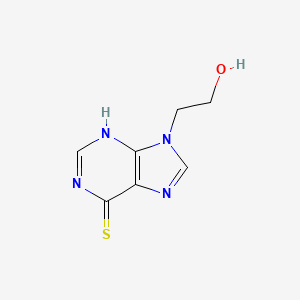
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione typically involves the reaction of purine derivatives with hydroxyethylating agents. One common method is the alkylation of 6-thiopurine with 2-bromoethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thione group, potentially converting it to a thiol or other sulfur-containing functionalities.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or other reduced sulfur compounds.
Substitution: Formation of new derivatives with different functional groups replacing the hydroxyethyl group.
科学研究应用
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of materials with specific chemical properties, such as catalysts or sensors.
作用机制
The mechanism of action of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethyl group can enhance its binding affinity to these targets, potentially inhibiting or modulating their activity. The thione group can participate in redox reactions, influencing the compound’s biological activity and stability.
相似化合物的比较
Similar Compounds
6-Thiopurine: A closely related compound with similar structural features but lacking the hydroxyethyl group.
9-(2-Hydroxyethyl)-adenine: Another purine derivative with a hydroxyethyl group but differing in the position of the functional groups.
Uniqueness
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is unique due to the presence of both the hydroxyethyl and thione groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1670-68-4 |
|---|---|
分子式 |
C7H8N4OS |
分子量 |
196.23 g/mol |
IUPAC 名称 |
9-(2-hydroxyethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C7H8N4OS/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI 键 |
WLHQEGXWJYFPQL-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


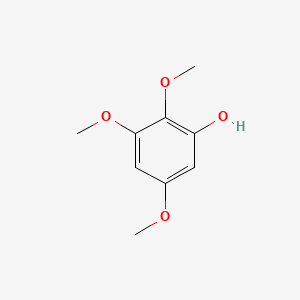
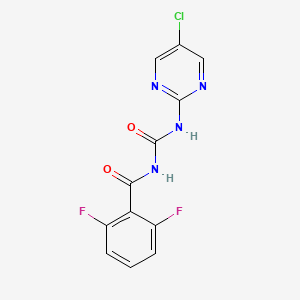


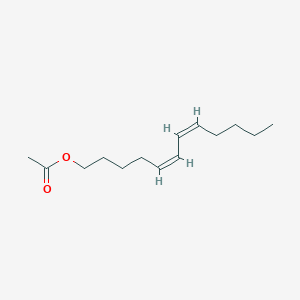
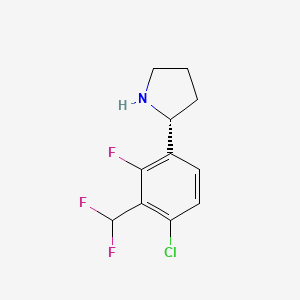
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
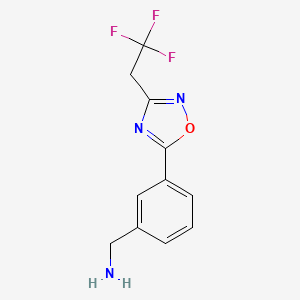
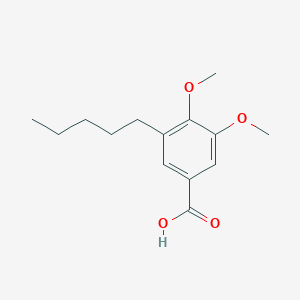
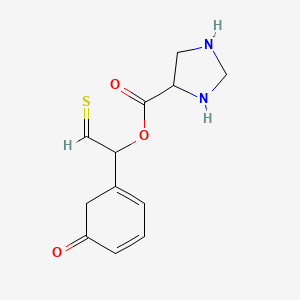
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

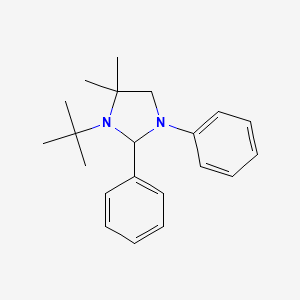
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
